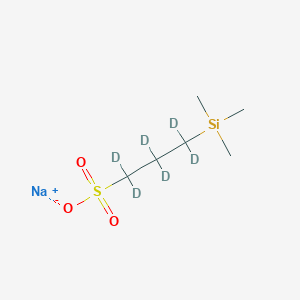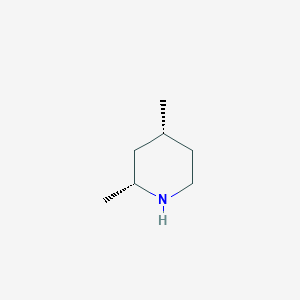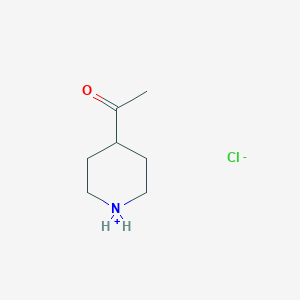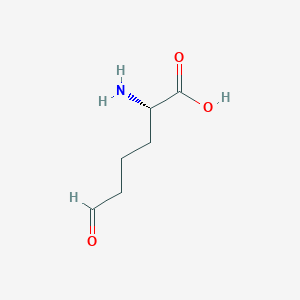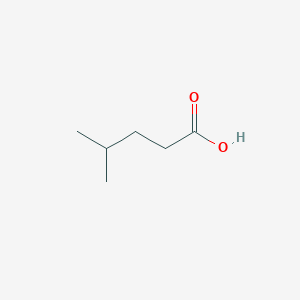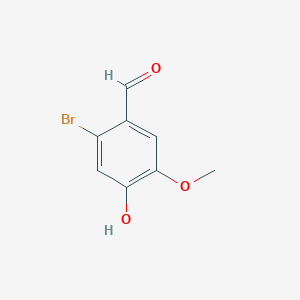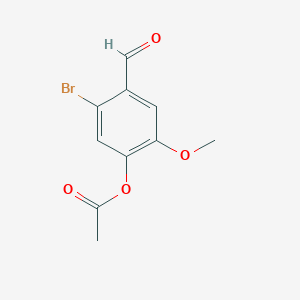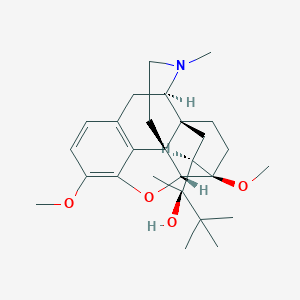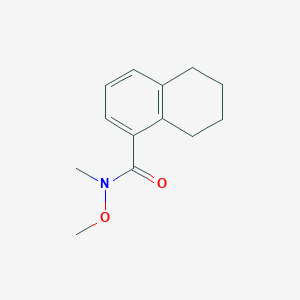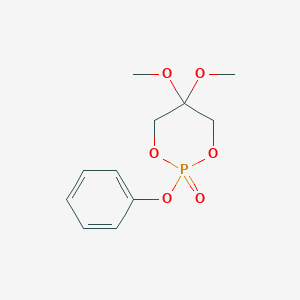
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide
Descripción general
Descripción
Synthesis Analysis The synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide involves copolymerization processes and specific reactions that yield various derivatives and structural configurations. For instance, the copolymerization of 2-phenoxy-1,3,2-dioxaphosphorinanes with α-keto acids at room temperature without added catalyst produces copolymers, demonstrating the compound's reactive versatility (Kobayashi, Yokoyama, & Saegusa, 1980). Another synthesis route involves alcoholysis reactions leading to the formation of the compound, showcasing a preferred method for its preparation due to higher yields and simplicity (Ping, 2000).
Molecular Structure Analysis The molecular structure of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide has been extensively analyzed through various spectroscopic methods. Studies reveal that the six-membered dioxaphosphorinane ring adopts a distorted chair conformation with the phenoxy group in an axial position, indicating significant deformation from the ideal tetrahedral shape in the phosphate group (Ślepokura & Lis, 2004).
Chemical Reactions and Properties This compound participates in various chemical reactions, such as deoxygenation processes during copolymerization, highlighting its reactivity and potential utility in creating polymers with specific functionalities (Kobayashi, Yokoyama, & Saegusa, 1980). Additionally, the compound's reaction with α-keto acids and its ability to undergo transformations under specific conditions further underscore its chemical versatility.
Physical Properties Analysis The physical properties of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide, such as crystal structure, have been detailed through X-ray diffraction methods, showing a chair conformation of the dioxaphosphorinane ring and highlighting the spatial arrangement of functional groups (Murayama & Kainosho, 1969).
Aplicaciones Científicas De Investigación
Conformational Studies
- Spectroscopic Conformation Analysis : Studies have shown that compounds like 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide can exist in multiple conformations, including chair forms with varying orientations of functional groups. This conformational versatility is significant in understanding the chemical behavior of these compounds (Shakirov et al., 1990).
Complexation with Metals
- Formation of Metal Complexes : Research has documented the preparation and characterization of nickel (Ni) and platinum (Pt) complexes using derivatives of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane. These studies contribute to understanding the donor-acceptor properties of such compounds in coordination chemistry (Parrott & Hendricker, 1973).
Polymerization Processes
- Copolymerization with α-keto Acids : There's research indicating that 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane can copolymerize with α-keto acids. This copolymerization results in products with unique phosphoric acid triester and α-hydroxy-carboxylic acid ester units, demonstrating the compound's potential in polymer chemistry (Kobayashi et al., 1980).
Crystal and Molecular Structure Analysis
- Crystal Structure Determination : Detailed studies on the crystal structure of derivatives of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide have been conducted. These studies reveal insights into the molecular geometry and interactions, vital for understanding the physical and chemical properties of these compounds (Murayama & Kainosho, 1969).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Compounds synthesized from 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane have been evaluated for their antimicrobial properties. Such studies contribute to the exploration of new bioactive compounds in medicinal chemistry (Babu et al., 2008).
Flame Retardancy in Polymers
- Use in Flame Retardant Materials : There's significant research into using derivatives of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane as flame retardants in various polymer materials, demonstrating its potential in enhancing fire safety in materials science (Zang et al., 2011).
Direcciones Futuras
The future directions of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide could involve its use as an intermediate in the synthesis of other compounds. As it is used in the synthesis of Hydroxypyruvic Acid Phosphate , it could potentially be used in the development of new microbial growth mediums or other biotechnological applications.
Propiedades
IUPAC Name |
5,5-dimethoxy-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O6P/c1-13-11(14-2)8-15-18(12,16-9-11)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOHPDFSXRTKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COP(=O)(OC1)OC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



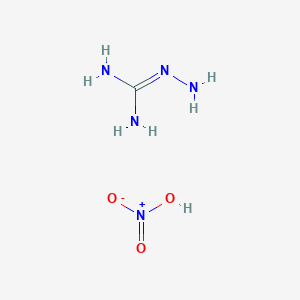
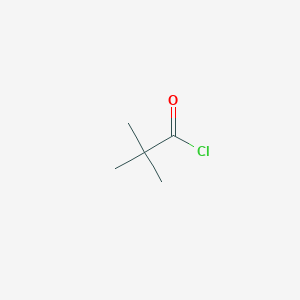
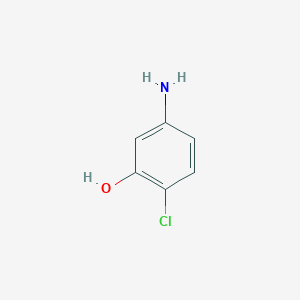

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
